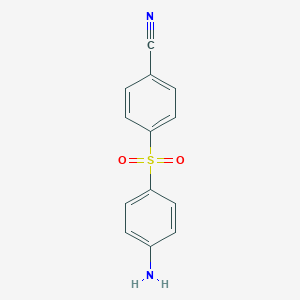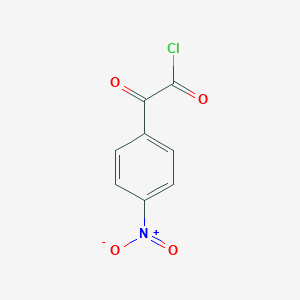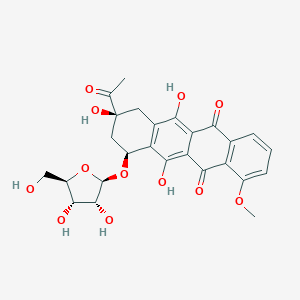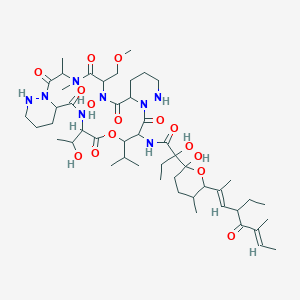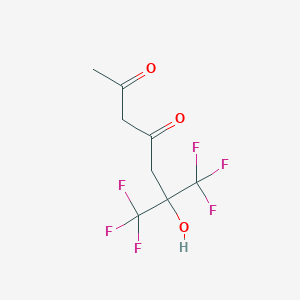
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is also known as HHT or 2,4,6-trifluoro-3-hydroxyheptan-3-one, and it is a member of the class of compounds known as trifluoromethyl ketones.
Wirkmechanismus
The mechanism of action of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations is that it is highly reactive and can be toxic in high concentrations. It also has a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. It may also have potential applications in the development of new materials and catalysts for organic synthesis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a complex process that involves multiple steps. One of the commonly used methods is the reaction between 2,4-pentanedione and trifluoroacetic acid in the presence of a catalyst. The reaction produces 2,4-Heptanedione, which is then further reacted with hydroxylamine hydrochloride to produce 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. Other methods include the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine, or the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine hydrochloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
101913-70-6 |
|---|---|
Produktname |
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- |
Molekularformel |
C8H8F6O3 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
InChI-Schlüssel |
GFJDOGDBHNOIOK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Andere CAS-Nummern |
101913-70-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



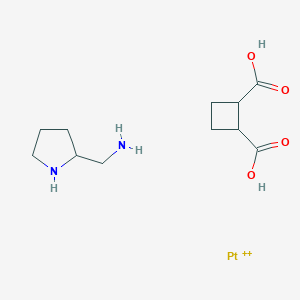
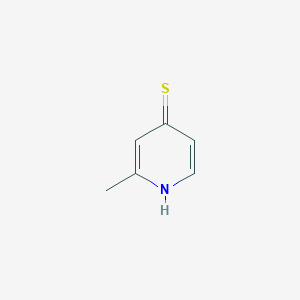
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
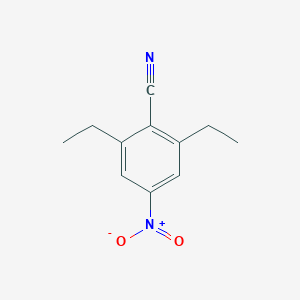
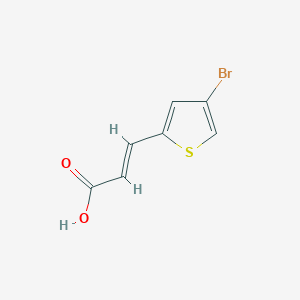
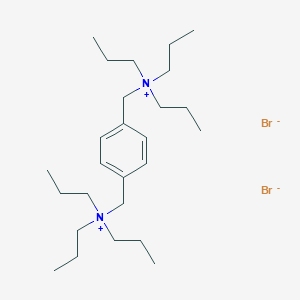
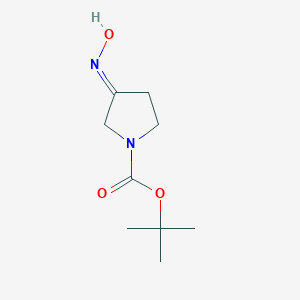
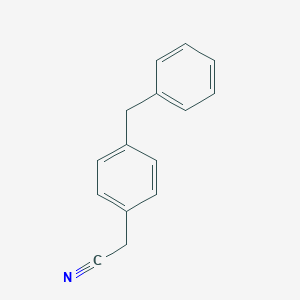
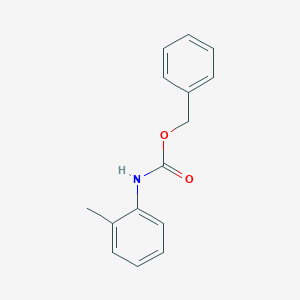
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
